molecular formula C13H8F4N2O2 B2552562 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide CAS No. 338758-83-1

3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide

Cat. No. B2552562
CAS RN: 338758-83-1
M. Wt: 300.213
InChI Key: AHQXSABAUNREIH-UHFFFAOYSA-N
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Description

The compound 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide is a chemical entity that is likely to possess a pyridine core with a trifluoromethyl group and a fluorophenoxy moiety attached to it. This structure suggests potential for various chemical reactions and biological activities, as indicated by the related compounds discussed in the provided papers.

Synthesis Analysis

The synthesis of poly-substituted pyridines, including those with trifluoromethyl groups, can be achieved through C-F bond cleavage of fluoroalkyl groups. This method has been shown to yield high yields under metal-free conditions, which could be relevant for the synthesis of the compound . Additionally, the synthesis of related aromatic compounds with fluorophenoxy groups has been described, involving nucleophilic fluorodisplacement reactions . These methods could potentially be adapted for the synthesis of 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide.

Molecular Structure Analysis

The molecular structure of related compounds, such as those containing pyrazolopyrimidine rings with fluorophenyl and trifluoromethyl groups, has been characterized by various spectroscopic methods and single-crystal X-ray diffraction . These techniques could be employed to determine the precise molecular structure of 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide, including bond lengths and angles, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of the pyridine core can be modified by substituents like trifluoromethyl groups, which can influence the electronic properties of the molecule. For instance, the introduction of electrophiles at the 3-position of related pyridine compounds has been explored, which could be relevant for further functionalization of the compound . Moreover, the synthesis of pyrazolopyrimidine derivatives indicates the possibility of cyclization reactions involving fluorophenyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, thermal stability, and glass transition temperatures, have been studied. For example, polymers derived from related bis(ether-carboxylic acids) show good solubility in organic solvents and high thermal stability . These properties are important for practical applications, such as material science and pharmaceutical formulations. The compound of interest may also exhibit distinct solubility and stability profiles, which would be important for its handling and use in various applications.

Biological Activity Analysis

Compounds with similar structural features have been evaluated for their biological activities. For instance, pyrazolopyrimidine derivatives with fluorophenyl and trifluoromethyl groups have shown moderate antituberculosis activity and inhibition of cancer cell proliferation . Additionally, thienopyridine carboxamide derivatives have been screened for anticancer activity, with some compounds showing promise against various cancer cell lines . These findings suggest that 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide could also possess biological activities worth investigating.

Scientific Research Applications

Crystal Structure and Chemical Properties

  • Crystal Structure in Copper(II) Chloride Adducts : The crystal structure of derivatives similar to "3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide" has been analyzed in the context of copper(II) chloride adducts. These structures have implications in understanding the pharmacophore structures of anticancer drugs (Bonacorso et al., 2003).

Synthesis and Chemical Reactions

  • Facile Synthesis of Derivatives : The compound has been involved in the facile synthesis of certain pyridine-5-carboxylates, indicating its utility in creating complex molecular structures (Goure, 1993).
  • Synthesis in Polyamides : It has also been used in the synthesis of new polyamides, showcasing its versatility in polymer chemistry (Hsiao et al., 1999).
  • Synthesis of Bipyridine Derivatives : This compound has been synthesized as part of creating bipyridine derivatives, which have potential applications in medicinal chemistry, including anticancer activities (Jayarajan et al., 2019).

Applications in Medicinal Chemistry

  • Anticancer and Anti-Angiogenic Agent : Certain derivatives of this compound have been studied as potent anticancer and anti-angiogenic agents, affecting kinase signaling molecules (Sun et al., 2016).
  • Role in Malaria Treatment : Derivatives of this compound have also been investigated in the context of malaria treatment and prevention (Chavchich et al., 2016).

Chemical Analysis and Characterization

  • NMR and IR Spectroscopy : Studies involving NMR and IR spectroscopy have been used to analyze the chemical structure and properties of similar compounds (Berthelot et al., 1998).
  • Docking and QSAR Studies : The compound has been the subject of docking and quantitative structure–activity relationship (QSAR) studies, highlighting its importance in computational chemistry and drug design (Caballero et al., 2011).

Other Applications

  • In Synthesis of Heterocyclic Systems : Its utility extends to the synthesis of various heterocyclic systems, indicating a broad range of chemical applicability (Zaleska, 1991).
  • Use in Fluorinated pH Probes : Fluorinated derivatives have been developed for pH sensitive probes, showcasing the compound's utility in biochemical sensor development (Rhee et al., 1995).

properties

IUPAC Name

3-(4-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4N2O2/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-19-11(10)12(18)20/h1-6H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQXSABAUNREIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide

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